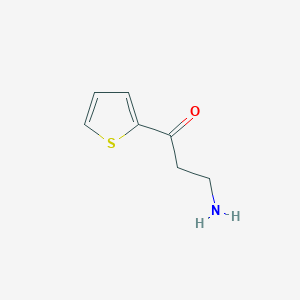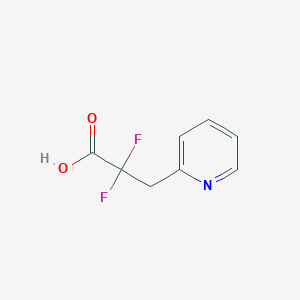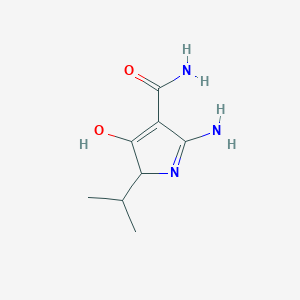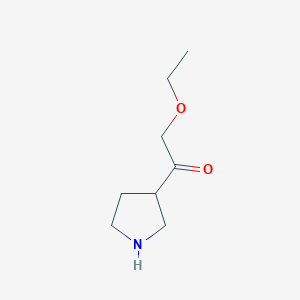
4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to the compound, making it a versatile building block for the synthesis of biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with 3-pyridinecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, acetic acid, and heat.
Reduction: LiAlH4, NaBH4, ethanol, and reflux.
Substitution: Halogens, alkyl halides, organometallic reagents, and appropriate solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Functionalized thiazole derivatives with various substituents.
Aplicaciones Científicas De Investigación
4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid has diverse applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical agents with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as a building block for the construction of complex heterocyclic systems, which are valuable in drug discovery and development.
Material Science: It is employed in the design of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, the presence of the pyridine ring enhances its binding affinity to certain biological targets, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole, thiazole-4-carboxylic acid, and thiazole-5-carboxylic acid share structural similarities with 4-Methyl-5-(pyridin-3-YL)-1,3-thiazole-2-carboxylic acid.
Pyridine Derivatives: Compounds like 3-pyridinecarboxylic acid and 4-methylpyridine exhibit similar chemical properties due to the presence of the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its combined thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science .
Propiedades
Fórmula molecular |
C10H8N2O2S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
4-methyl-5-pyridin-3-yl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(7-3-2-4-11-5-7)15-9(12-6)10(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
DPCJCAIORGDXIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)C(=O)O)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2-Bromoethyl)sulfanyl]-3-(trifluoromethyl)benzene](/img/structure/B13169955.png)





![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)

![2-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13170007.png)


![(2S)-2-({[2-chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B13170021.png)
